
3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids It features a pyrrole ring substituted with a nitrophenyl group at the 3-position and a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with pyrrole-2-carboxylic acid under acidic or basic conditions. One common method includes the use of a condensation reaction, where the aldehyde group of 4-nitrobenzaldehyde reacts with the pyrrole ring to form the desired product. The reaction conditions often involve heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) can facilitate esterification or amidation reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
科学研究应用
3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, disrupting their normal function. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and stability.
相似化合物的比较
Similar Compounds
4-nitrophenylacetic acid: Similar in structure but lacks the pyrrole ring.
4-nitrophenylpropionic acid: Contains a propionic acid group instead of a pyrrole ring.
4-nitrophenylpyrrole: Lacks the carboxylic acid group.
Uniqueness
3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the nitrophenyl and pyrrole carboxylic acid groups. This combination allows for diverse chemical reactivity and potential applications in various fields. The pyrrole ring provides aromatic stability, while the nitrophenyl group offers electron-withdrawing properties, making this compound versatile for synthetic and research purposes.
属性
分子式 |
C11H8N2O4 |
|---|---|
分子量 |
232.19 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)10-9(5-6-12-10)7-1-3-8(4-2-7)13(16)17/h1-6,12H,(H,14,15) |
InChI 键 |
BQCHVYDUTQKMCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(NC=C2)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


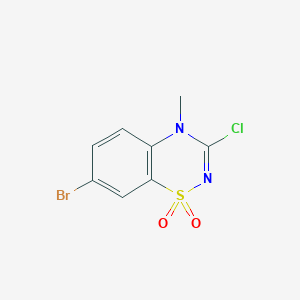

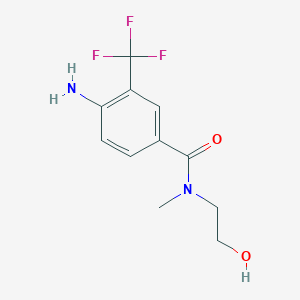
![3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide](/img/structure/B15339582.png)
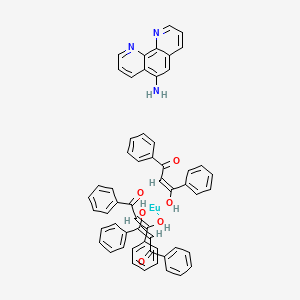
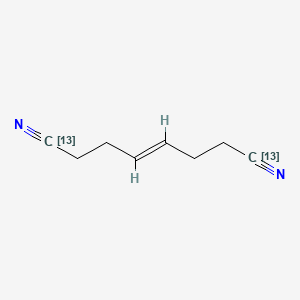
![Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B15339591.png)
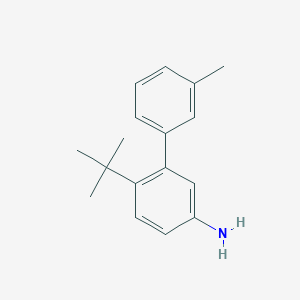
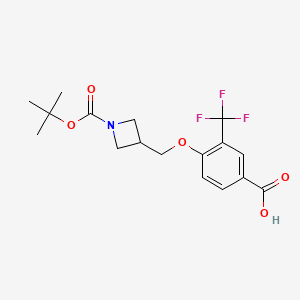
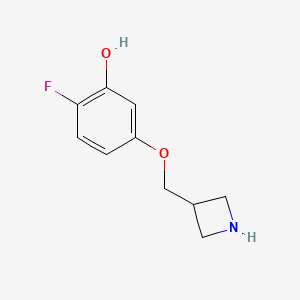
![1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339619.png)
![2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B15339627.png)
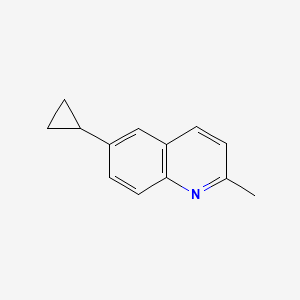
![3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B15339652.png)
